4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid is an organic compound with the molecular formula C8H11NO3 It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of cyclopropylmethylamine with maleic anhydride. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-[(Cyclopropylmethyl)amino]-4-oxo-2-butenoic acid: A closely related compound with similar structural features.
4-{[(Cyclopropylmethyl)carbamoyl]amino}-4-oxobutanoic acid: Another similar compound with a carbamoyl group instead of an amino group.
Uniqueness
4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and structural configuration.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(E)-4-(cyclopropylmethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H11NO3/c10-7(3-4-8(11)12)9-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10)(H,11,12)/b4-3+ |
InChI Key |
MLUKRQYKYHTYSD-ONEGZZNKSA-N |
Isomeric SMILES |
C1CC1CNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1CC1CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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